
Loxiglumide
Descripción general
Descripción
Loxiglumide es un antagonista potente, de acción oral y selectivo del receptor de la colecistoquinina tipo A. Se utiliza principalmente en investigación científica para estudiar sus efectos sobre la motilidad gastrointestinal y la secreción exocrina pancreática. Se ha demostrado que this compound estimula la ingesta calórica y las sensaciones de hambre en humanos al inhibir la acción de la colecistoquinina, una hormona que induce la saciedad .
Aplicaciones Científicas De Investigación
Appetite Regulation
Mechanism of Action
Loxiglumide influences appetite by antagonizing the cholecystokinin-A receptors, which are involved in signaling satiety. Research indicates that this compound can stimulate calorie intake and increase feelings of hunger in healthy individuals. In a controlled study, subjects administered this compound showed a slight increase (7%) in food intake and a significant increase (10%) in calorie intake compared to placebo, suggesting its role in modulating satiety signals .
Case Studies
- A double-blind, placebo-controlled trial demonstrated that this compound administration led to delayed fullness and increased hunger levels among participants. This supports the hypothesis that endogenous cholecystokinin acts as a physiological satiety signal .
- Further investigation into repeated-dose studies could elucidate the impact of this compound on individuals with eating disorders, potentially offering insights into therapeutic strategies for managing such conditions.
Gallbladder Function
Effects on Gallbladder Emptying
this compound has been shown to inhibit gallbladder emptying in response to meals and cholecystokinin infusion. In a study with healthy volunteers, administration of this compound resulted in dose-dependent inhibition of gallbladder emptying, leading to increased gallbladder volume . This suggests that this compound may be useful in understanding gallbladder motility disorders.
Clinical Implications
The findings indicate that this compound could serve as a therapeutic agent for conditions associated with abnormal gallbladder function. Its ability to increase gallbladder volume without affecting pancreatic or gastric secretions positions it as a potential option for treating functional gastrointestinal disorders such as biliary colics and functional dyspepsia .
Treatment of Acute Pancreatitis
Clinical Trials
this compound has been evaluated for its efficacy in treating acute pancreatitis. A clinical study involving 189 patients across 104 Japanese institutes administered varying doses of this compound (100, 300, and 500 mg/day) intravenously over 14 days. Results indicated significant improvements in clinical signs such as abdominal pain and normalization of serum amylase and lipase levels, particularly in higher-dose groups .
Conclusion from Studies
The findings suggest that this compound may be beneficial in managing acute pancreatitis symptoms and could be developed further as a therapeutic option. However, more extensive trials are necessary to confirm its efficacy and safety profile.
Summary Table of Applications
Mecanismo De Acción
Loxiglumide ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de la colecistoquinina tipo A. Este receptor participa en la regulación de la motilidad gastrointestinal, la secreción exocrina pancreática y la saciedad. Al bloquear la acción de la colecistoquinina, this compound aumenta el vaciamiento gástrico y la motilidad intestinal, y modula la sensibilidad intestinal a la distensión . Los objetivos moleculares y las vías implicadas incluyen el receptor de la colecistoquinina tipo A y las vías de señalización aguas abajo que regulan los procesos digestivos.
Análisis Bioquímico
Biochemical Properties
Loxiglumide interacts with the cholecystokinin type A (CCK-A) receptor . It inhibits cholecystokinin octapeptide (CCK-8)-stimulated amylase release and, similarly, binding of [125 I]CCK-8 to isolated rat pancreatic acini . The inhibitory effect of this compound displays competitive kinetics and is specific for CCK .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It stimulates calorie intake and hunger feelings in humans . It also inhibits pancreatic exocrine function in the isolated pancreatic acini and the isolated perfused pancreata of rats .
Molecular Mechanism
This compound acts as a potent, competitive, and specific CCK antagonist on the exocrine pancreas . It binds to the receptors on acinar cells in a slowly dissociating state . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound is fully reversible in isolated acini .
Metabolic Pathways
This compound is involved in the cholecystokinin pathway It inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein
Métodos De Preparación
Loxiglumide, también conocido como ácido D,L-4-(3,4-diclorobenzoylamino)-5-(N-3-metoxilpropil-pentilamino)-5-oxopentanoico, se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la reacción de cloruro de 3,4-diclorobenzoílo con ácido 5-amino-4-oxopentanoico para formar un compuesto intermedio. Este intermedio luego se hace reaccionar con 3-metoxilpropilamina y pentilamina para producir this compound . Los métodos de producción industrial generalmente implican la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Loxiglumide experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Comparación Con Compuestos Similares
Loxiglumide es único entre los antagonistas del receptor de la colecistoquinina debido a su alta selectividad y potencia. Los compuestos similares incluyen:
Proglumide: Un antagonista del receptor de la colecistoquinina más antiguo con menos potencia en comparación con this compound.
Dexthis compound: El isómero D de this compound, que conserva todas las propiedades farmacológicas pero es más potente.
La acción inhibitoria prolongada de this compound y su alta especificidad lo convierten en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas.
Actividad Biológica
Loxiglumide is a selective antagonist of the cholecystokinin-A (CCK-A) receptor, primarily studied for its potential therapeutic effects in various gastrointestinal and oncological conditions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and clinical implications based on diverse research findings.
This compound functions by blocking the CCK-A receptors, which are involved in various physiological processes, including satiety signaling and pancreatic function. By inhibiting these receptors, this compound can influence appetite regulation and potentially affect tumor growth in certain cancers.
1. Effects on Tumor Growth
Several studies have investigated the role of this compound in cancer therapy. For instance, a clinical evaluation involving 64 patients with advanced pancreatic cancer revealed that while no significant tumor size reduction was observed compared to placebo, there was a notable difference in survival rates between treatment groups. Specifically, survival was higher in patients receiving this compound compared to those on placebo (p = 0.0003) . However, the study concluded that definitive efficacy in tumor growth inhibition was not established.
2. Impact on Appetite and Satiety
Research has demonstrated that this compound can stimulate calorie intake by blocking CCK-A receptors. In a randomized, double-blind study involving healthy volunteers, this compound administration resulted in a modest increase in calorie intake (10%) and a slight increase in food consumption . Participants reported heightened feelings of hunger and delayed fullness during this compound infusion compared to saline controls.
Case Studies and Clinical Trials
1. Cell Cycle Effects
In vitro studies have shown that this compound can induce cell cycle arrest in melanoma cells. Treatment with this compound resulted in an increased percentage of cells in the G0/G1 phase while decreasing those in S and G2/M phases, indicating its potential role as an anti-proliferative agent .
2. Apoptosis Induction
This compound has also been shown to induce apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and p53 was observed following treatment with this compound, suggesting its mechanism involves mitochondrial membrane potential disruption .
Summary of Biological Activities
- Tumor Inhibition : Limited evidence for direct tumor growth inhibition; potential role in improving survival rates.
- Appetite Regulation : Stimulates calorie intake by blocking satiety signals.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in certain cancer cell lines.
- Apoptosis : Promotes apoptosis through mitochondrial pathways.
Propiedades
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057615 | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107097-80-3 | |
Record name | Loxiglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxiglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.